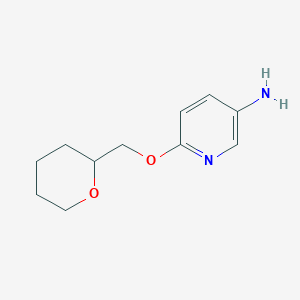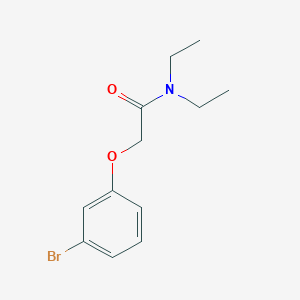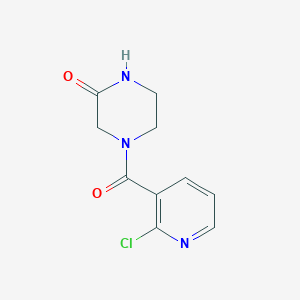
4-(2-Chloropyridine-3-carbonyl)piperazin-2-one
Vue d'ensemble
Description
“4-(2-Chloropyridine-3-carbonyl)piperazin-2-one” is a chemical compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClN3O2/c11-8-2-1-7 (5-13-8)10 (16)14-4-3-12-9 (15)6-14/h1-2,5H,3-4,6H2, (H,12,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
Chemical Synthesis and Structural Characterization
The compound 4-(2-Chloropyridine-3-carbonyl)piperazin-2-one is of interest in the field of chemical synthesis and structural analysis. Research has demonstrated the synthesis of various compounds where similar structures are utilized as intermediates or core components, contributing to the understanding of their chemical behavior and properties. For instance, the synthesis and characterization of complex molecules like 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide have been explored, highlighting the role of such compounds in forming stable structures with potential biological activities (Li et al., 2015). These studies often focus on the crystalline structure, providing insights into the molecular arrangements and potential for forming hydrogen bonds and weak interactions, which are crucial for the compound's stability and reactivity.
Biological Activity and Pharmaceutical Potential
The structural features of compounds like this compound make them candidates for biological activity exploration. Several studies have synthesized derivatives and evaluated their biological activities, such as fungicidal, antiviral, antimicrobial, and potential antiarrhythmic and antihypertensive effects. For example, research has indicated that certain derivatives exhibit good fungicidal and antiviral activities, suggesting a potential for pharmaceutical applications (Li et al., 2015). Additionally, the synthesis of compounds like 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with adrenolytic activity has shown promising antiarrhythmic and antihypertensive effects, hinting at their therapeutic potential (Barbara Malawska et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-chloropyridine-3-carbonyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-9-7(2-1-3-13-9)10(16)14-5-4-12-8(15)6-14/h1-3H,4-6H2,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVPFZUFQVERFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



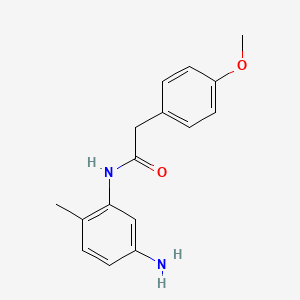
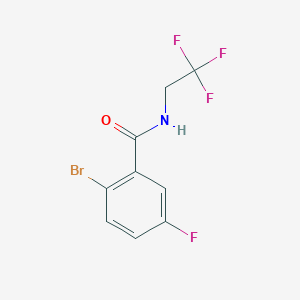


![1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B3072401.png)
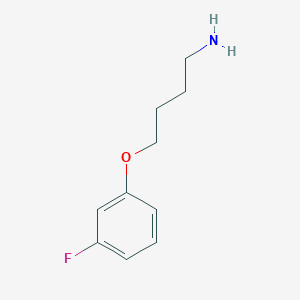

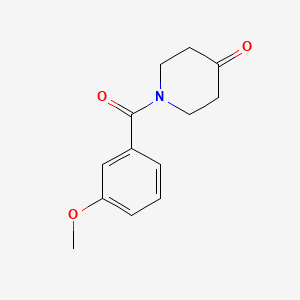

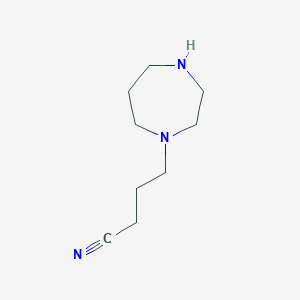
![1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine](/img/structure/B3072454.png)
